molecular formula C9H9BrF2O B8282185 1-(3-Bromopropoxy)-3,5-difluorobenzene

1-(3-Bromopropoxy)-3,5-difluorobenzene

Cat. No. B8282185
M. Wt: 251.07 g/mol
InChI Key: NHKWYIVAEWTYKV-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

Analogously to Example 91b, 0.98 g of 3,5-difluorophenol and 15.2 g of 1,3-dibromopropane are reacted. The title compound is obtained as a colourless oil. Rf=0.70 (1:6 EtOAc-heptane); Rt=5.13.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.[Br:10][CH2:11][CH2:12][CH2:13]Br>>[Br:10][CH2:11][CH2:12][CH2:13][O:9][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[C:6]([F:8])[CH:5]=1

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)O
Name
Quantity
15.2 g
Type
reactant
Smiles
BrCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=CC(=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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